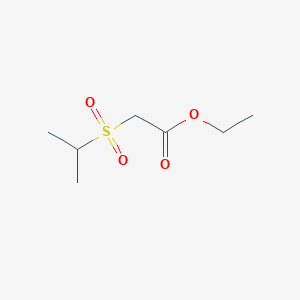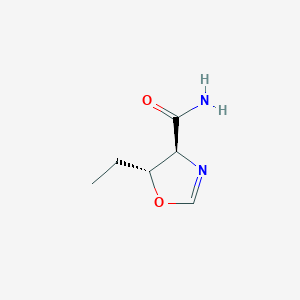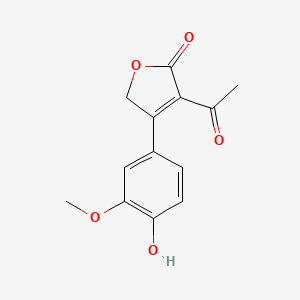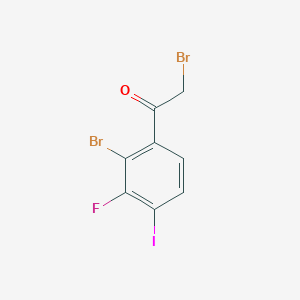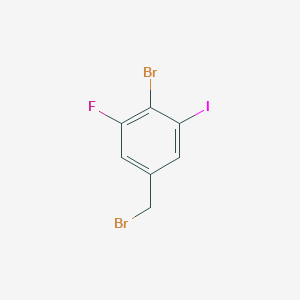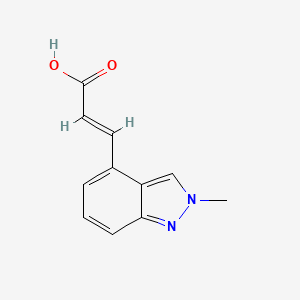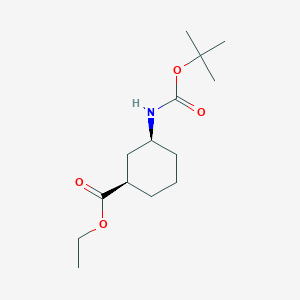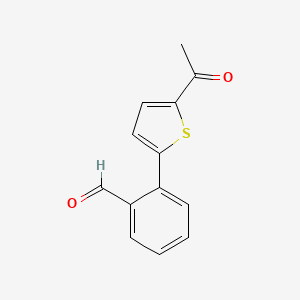
2-(5-Acetyl-2-thienyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Acetyl-2-thienyl)benzaldehyde is an organic compound with the molecular formula C13H10O2S It is a derivative of benzaldehyde and thiophene, featuring an acetyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-2-thienyl)benzaldehyde typically involves the reaction of 2-thiophenecarboxaldehyde with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via electrophilic aromatic substitution, where the acetyl group is introduced to the thiophene ring. The reaction conditions often include refluxing the mixture to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
2-(5-Acetyl-2-thienyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(5-Acetyl-2-thienyl)benzoic acid.
Reduction: 2-(5-Acetyl-2-thienyl)benzyl alcohol.
Substitution: Various substituted thiophene derivatives.
科学研究应用
2-(5-Acetyl-2-thienyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(5-Acetyl-2-thienyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2-(5-Formyl-2-thienyl)benzaldehyde: Similar structure but with a formyl group instead of an acetyl group.
2-(5-Methyl-2-thienyl)benzaldehyde: Similar structure but with a methyl group instead of an acetyl group.
属性
分子式 |
C13H10O2S |
|---|---|
分子量 |
230.28 g/mol |
IUPAC 名称 |
2-(5-acetylthiophen-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H10O2S/c1-9(15)12-6-7-13(16-12)11-5-3-2-4-10(11)8-14/h2-8H,1H3 |
InChI 键 |
NAQIZDXFPYNFIO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12856883.png)
![4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole](/img/structure/B12856889.png)
![Rel-(4a'R,7a'R)-6',7a'-bis(4-fluorophenyl)-4a',7a'-dihydro-7'H-spiro[cyclopentane-1,3'-cyclopenta[e][1,2,4]trioxine]](/img/structure/B12856890.png)

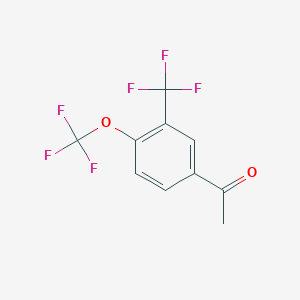
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856910.png)
